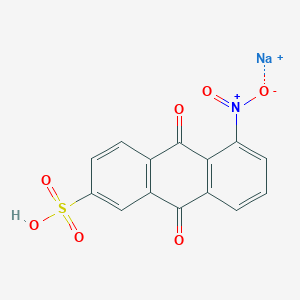
5-Nitro-9,10-dioxo-anthracene-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-9,10-dioxo-anthracene-2-sulfonic acid: is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is structurally related to anthracene-9,10-dione, a molecule that forms the core of several synthetic compounds with diverse applications, including potential anti-cancer drugs and organic opto-electronic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-9,10-dioxo-anthracene-2-sulfonic acid typically involves reactions with various reagents to introduce functional groups that modify the physical and chemical properties of the molecule. For instance, reactions of substituted anthracenes with nitric acid have been shown to produce anthraquinonesulphonates, suggesting a potential pathway for introducing nitro and sulfonic acid groups into the anthracene framework.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the nitration and sulfonation of anthracene derivatives under controlled conditions to ensure the desired functional groups are introduced efficiently .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Anthracene derivatives can undergo oxidation to form sulfoxides and sulfones, which exhibit different chemical reactivities and selectivities.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Substitution reactions can introduce various functional groups into the anthracene framework, modifying its chemical behavior.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and sulfuric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Substitution: Various halogenating agents and alkylating agents are employed under controlled conditions.
Major Products:
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amino Derivatives: Resulting from reduction of the nitro group.
Substituted Anthracenes: Products of substitution reactions with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Nitro-9,10-dioxo-anthracene-2-sulfonic acid is used in the synthesis of various organic compounds, including dyes and pigments.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of organic opto-electronic materials, which are essential components in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Wirkmechanismus
The mechanism by which 5-Nitro-9,10-dioxo-anthracene-2-sulfonic acid exerts its effects is primarily through its ability to interact with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Anthraquinone-2-sulfonic acid: Similar in structure but lacks the nitro group, which affects its reactivity and applications.
1-Amino-4-bromoanthraquinone-2-sulfonic acid:
9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid: Another derivative with carboxylic acid groups instead of sulfonic acid, affecting its solubility and reactivity.
Uniqueness: 5-Nitro-9,10-dioxo-anthracene-2-sulfonic acid is unique due to the presence of both nitro and sulfonic acid groups, which confer distinct chemical properties and reactivity patterns. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
36287-96-4 |
|---|---|
Molekularformel |
C14H7NNaO7S+ |
Molekulargewicht |
356.26 g/mol |
IUPAC-Name |
sodium;5-nitro-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C14H7NO7S.Na/c16-13-9-2-1-3-11(15(18)19)12(9)14(17)8-5-4-7(6-10(8)13)23(20,21)22;/h1-6H,(H,20,21,22);/q;+1 |
InChI-Schlüssel |
OJOUTXRYWZFPEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


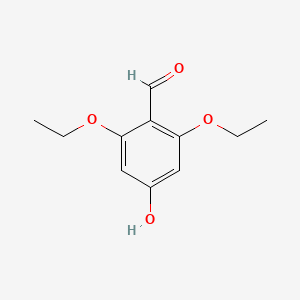
![3,4-Di[(4-methylphenyl)thio]-2,5-dihydrofuran-2,5-dione](/img/structure/B14000933.png)
![1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene](/img/structure/B14000936.png)
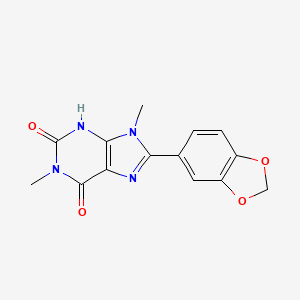

![2,4-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline](/img/structure/B14000949.png)
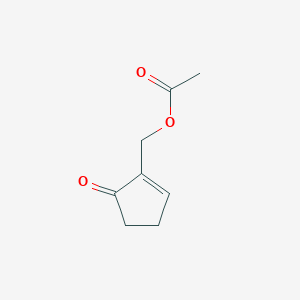
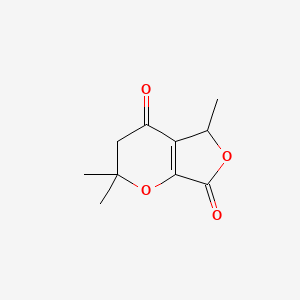
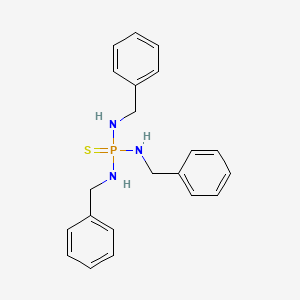

![6,9-Dibromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B14000973.png)

![2-Chloro-4-(dibenzo[b,d]thiophen-4-yl)-6-phenyl-1,3,5-triazine](/img/structure/B14000992.png)
![Tert-butyl 6-(tosyloxy)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14000993.png)
